1,7-Diacetoxyheptane

Übersicht

Beschreibung

1,7-Diacetoxyheptane (DAH) is a compound that has been used for laboratory research purposes1. It has a molecular formula of C11H20O4 and a molecular weight of 216.2812.

Molecular Structure Analysis

The molecular structure of 1,7-Diacetoxyheptane is represented by the formula C11H20O41. This indicates that it consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms1.

Physical And Chemical Properties Analysis

1,7-Diacetoxyheptane is a substance with a molecular weight of 216.28 and a chemical formula of C11H20O41. It is used for laboratory research purposes1.

Wissenschaftliche Forschungsanwendungen

Water-Induced Folding Studies

1,7-Diacetoxyheptane and its related compounds have been studied for their unique behavior in the presence of water. Research on 1,7-diammoniumheptane, a structurally similar compound, reveals how hydration affects its structure. Infrared photodissociation spectroscopy and computational chemistry show that 1,7-diammoniumheptane adopts a more folded conformation in larger water clusters, indicating potential applications in studying molecular interactions with water and folding mechanisms in biological systems (Demireva, O'Brien, & Williams, 2012).

Antioxidant Properties

Diarylheptanoids, a category that includes compounds related to 1,7-diacetoxyheptane, have been isolated from natural sources like wood bark. These compounds, such as oregonin and platyphylloside, demonstrate significant antioxidant activity. This activity surpasses that of well-known antioxidants like curcumin, suggesting their potential use in fields where antioxidant properties are essential (Ponomarenko et al., 2014).

Synthesis and Characterization of Novel Compounds

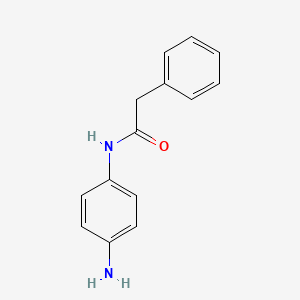

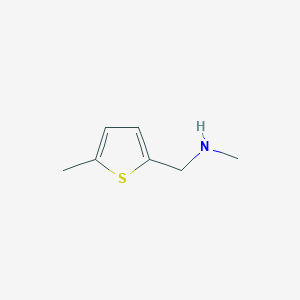

The chemical synthesis and characterization of novel compounds, including those related to 1,7-diacetoxyheptane, have been explored. Studies on branched monomers like 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane provide insights into the reaction efficiency, purification, and spectral characteristics of these novel compounds. This research is crucial for advancing the field of organic chemistry and developing new materials (Newkome, Behera, Moorefield, & Baker, 1991).

Diarylheptanoids in Natural Products

The extraction and analysis of diarylheptanoids from natural sources, such as Zingiber officinale (ginger), have been a significant area of research. These compounds, including variants of 1,7-diacetoxyheptane, are studied for their structure and potential biological activities, highlighting the importance of natural products in drug discovery and other scientific applications (Ma, Jin, Yang, & Liu, 2004).

Electrochemical Applications

Research on the electrooxidation of 1,7-diarylheptane-1,7-diones to form cyclized 1,2-diaroylcyclopentanes opens up potential applications in electrochemical processes. This study highlights the importance of 1,7-diacetoxyheptane and related compounds in developing new electrochemical synthesis methods (Okimoto et al., 2012).

Safety And Hazards

According to the safety data sheet provided by TCI America1, 1,7-Diacetoxyheptane is not classified as hazardous. However, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing when handling this compound1. In case of accidental release, it is advised to prevent the product from entering drains and to contain the spillage by using a suitable absorbent1.

Zukünftige Richtungen

Please note that this information is based on the available resources and there might be additional information in other resources not accessed in this search. Always handle chemicals with care and use them responsibly.

Eigenschaften

IUPAC Name |

7-acetyloxyheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABSJAOVZMJMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Diacetoxyheptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)